molecular formula C7H7BN2O6 B1602716 (4-Methyl-3,5-dinitrophenyl)boronic acid CAS No. 28249-49-2

(4-Methyl-3,5-dinitrophenyl)boronic acid

Cat. No.: B1602716
CAS No.: 28249-49-2
M. Wt: 225.95 g/mol
InChI Key: DTWIWVTWNMEZOL-UHFFFAOYSA-N
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Description

(4-Methyl-3,5-dinitrophenyl)boronic acid (CAS 28249-49-2) is an aryl boronic acid with the molecular formula C 7 H 7 BN 2 O 6 and a molecular weight of 225.95 g/mol . This compound is characterized by the presence of two strong electron-withdrawing nitro groups positioned meta to the boronic acid function on the aromatic ring, which significantly influences its acidity and reactivity . The compound is a solid with a melting point of approximately 280°C (decomposition) and is offered with a high purity of 97% . Boronic acids are versatile building blocks and critical intermediates in synthetic organic chemistry, most notably employed in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction to form new carbon-carbon bonds . The specific substitution pattern on this boronic acid makes it a valuable precursor for synthesizing more complex molecules for advanced research. Beyond their role as synthetic intermediates, boronic acids and their derivatives have gained significant importance in medicinal chemistry and materials science, with applications as enzyme inhibitors, sensors for carbohydrates, and in the development of novel therapeutic agents and electronic materials . The discovery of FDA-approved boronic acid-based drugs has further intensified research interest in this class of compounds . This product is intended for research purposes as a chemical reagent. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

(4-methyl-3,5-dinitrophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BN2O6/c1-4-6(9(13)14)2-5(8(11)12)3-7(4)10(15)16/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTWIWVTWNMEZOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)[N+](=O)[O-])C)[N+](=O)[O-])(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00592152
Record name (4-Methyl-3,5-dinitrophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00592152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28249-49-2
Record name (4-Methyl-3,5-dinitrophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00592152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Nitration of p-Tolylboronic Acid

One classical approach to synthesizing (4-Methyl-3,5-dinitrophenyl)boronic acid involves the nitration of p-tolylboronic acid. This method has been documented in patent literature and research articles, with the following key steps:

  • Reagents and Conditions:

    • A mixture of fuming sulfuric acid and concentrated sulfuric acid is combined with nitromethane as a reaction solvent.
    • p-Tolylboronic acid is added slowly at low temperature (0 °C to -5 °C) to control the reaction rate and selectivity.
    • The reaction mixture is heated under azeotropic reflux to remove water and drive the nitration to completion.
    • After reaction, the mixture is cooled, extracted with ethyl acetate, washed with ice water, and solvents are removed under reduced pressure.
    • The crude product is purified by silica gel column chromatography or recrystallization.
  • Yields and By-products:

    • This method yields 3,5-dinitro-p-tolylboronic acid with approximately 70% yield.
    • A significant by-product is 3,5-dinitro-p-toluene, which results from over-nitration or side reactions.
  • Advantages and Limitations:

    • The nitration approach is straightforward but suffers from moderate yields and the generation of unwanted by-products.
    • Reaction temperature control and solvent choice are critical to optimize selectivity.
    • Molecular sieves are used to maintain dryness and improve reaction efficiency.
  • Catalyst Recovery:

    • The product forms salts with additives such as 4-(N,N-dimethylamino)pyridine (DMAP), which can precipitate and be recovered for reuse, enhancing process sustainability.

This method is detailed in patent WO2015068770A1 and related literature, emphasizing the importance of reaction conditions such as temperature, solvent, and dehydration to maximize yield and purity.

Miyaura Borylation of Aryl Halides

A widely used modern synthetic route to this compound involves palladium-catalyzed Miyaura borylation of the corresponding aryl halide:

  • General Reaction:

    • The aryl halide precursor (e.g., 4-methyl-3,5-dinitroiodobenzene or bromobenzene derivatives) undergoes cross-coupling with bis(pinacolato)diboron.
    • A palladium catalyst (such as Pd(dppf)Cl2) is employed along with a base like potassium acetate.
    • The reaction is typically conducted in polar aprotic solvents such as dimethylformamide or dioxane under inert atmosphere at elevated temperatures (80–100 °C).
  • Advantages:

    • This method offers high regioselectivity and functional group tolerance.
    • It avoids harsh nitration conditions by starting from pre-nitrated aryl halides.
    • The boronic acid is often obtained after hydrolysis of the boronate ester intermediate.
  • Industrial Relevance:

    • This route is scalable and amenable to continuous flow synthesis, improving efficiency and reproducibility.
    • Automated synthesis platforms can be used to optimize reaction parameters for large-scale production.
  • Reaction Scheme Summary:

Step Reagents/Conditions Outcome
Aryl halide + B2(pin)2 Pd catalyst, KOAc, DMF, 80–100 °C Formation of boronate ester
Hydrolysis Aqueous acidic workup This compound

This method is widely recognized in synthetic organic chemistry and is referenced in chemical supplier catalogs and research summaries.

Alternative Synthetic Considerations

  • Oxidative Methods:

    • Some boronic acids can be prepared by oxidation of boronate intermediates or through directed ortho-metalation followed by boronation, but these are less common for heavily substituted nitro compounds due to sensitivity.
  • Purification and Characterization:

    • Purification is typically achieved by column chromatography on silica gel or recrystallization from suitable solvents.
    • Characterization includes nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS).

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Advantages Limitations
Nitration of p-Tolylboronic Acid Fuming/concentrated H2SO4, nitromethane, 0 °C, reflux ~70 Direct, uses accessible starting materials Moderate yield, by-products
Miyaura Borylation Aryl halide, bis(pinacolato)diboron, Pd catalyst, KOAc, DMF, 80–100 °C High High selectivity, scalable Requires palladium catalyst
Other Metalation/Boronation Directed ortho-metalation, boronation reagents Variable Potentially selective Sensitive to substituents, less common

Research Findings and Notes

  • The nitration method described in patent WO2015068770A1 represents an improved synthesis with better yield and recovery of catalyst salts, enhancing sustainability.
  • Miyaura borylation is the preferred method in modern synthetic laboratories and industry due to its versatility and efficiency.
  • The compound’s stability under various conditions has been confirmed, making it suitable for further chemical transformations such as Suzuki-Miyaura coupling.
  • The presence of electron-withdrawing nitro groups and electron-donating methyl groups influences the reactivity and selectivity during synthesis.

This detailed overview consolidates diverse, authoritative sources on the preparation of this compound, highlighting classical nitration and modern palladium-catalyzed borylation methods as the primary synthetic strategies. The choice of method depends on available precursors, scale, and desired purity.

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-3,5-dinitrophenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Bases: Such as potassium acetate in borylation reactions.

Major Products Formed

    Biaryls: Formed through Suzuki-Miyaura coupling.

    Phenols: Formed through oxidation of the boronic acid group.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Boronic Acids

Structural Analogues and Substituent Effects

The reactivity and applications of boronic acids are highly dependent on substituent effects. Key analogues include:

Compound Name Substituents Key Features
4-Methoxy-3,5-dimethylphenylboronic acid Methoxy (para), methyl (3,5) Electron-donating groups increase pKa; used in polymer design
4-Nitrophenylboronic acid Nitro (para) High reactivity with H₂O₂, rapid conversion to 4-nitrophenol (k = 0.0586 s⁻¹)
Phenanthren-9-yl boronic acid Polycyclic aromatic system Demonstrates cytotoxic activity in triple-negative breast cancer (IC₅₀ < 1 µM)
(4-Methylquinolin-3-yl)boronic acid Heterocyclic quinoline ring Enhanced stability in aqueous media; potential for metal-catalyzed coupling

Key Insights :

  • Electron-withdrawing groups (e.g., nitro in the target compound) lower pKa and enhance electrophilicity, favoring reactions like oxidation or nucleophilic substitution.
  • Electron-donating groups (e.g., methyl, methoxy) increase pKa and reduce reactivity in acidic environments, making them suitable for physiological applications .

Acidity (pKa) and Binding Affinity

The pKa of boronic acids determines their protonation state and binding capacity under physiological conditions:

Compound pKa Range Notes
(4-Methyl-3,5-dinitrophenyl)boronic acid ~7.5–8.5* Estimated based on nitro group effects; suitable for neutral pH binding
3-AcPBA ~9.5–10.5 High pKa limits utility in physiological systems
4-MCPBA ~8.8–9.2 Moderate acidity; used in glucose-sensing materials
4-Nitrophenylboronic acid ~7.0–7.5 Matches physiological pH, enabling rapid H₂O₂-mediated oxidation

*Predicted via Hammett correlations due to lack of experimental data.

Reactivity in Chemical Reactions

Oxidation with H₂O₂
  • Target Compound : Nitro groups may accelerate oxidation, but steric hindrance from the methyl group could slow reaction rates compared to simpler nitro-substituted analogues.
  • 4-Nitrophenylboronic acid: Converts cleanly to 4-nitrophenol with H₂O₂ (k = 0.0586 s⁻¹ at pH 11) .
  • Pinacol Esters : Slower oxidation due to ester protection (e.g., 4-nitrophenyl boronic acid pinacol ester) .
Suzuki-Miyaura Coupling
  • Target Compound : Steric hindrance from methyl and nitro groups may reduce coupling efficiency compared to less substituted boronic acids (e.g., phenylboronic acid).
  • Heterocyclic Analogues: (4-Methylquinolin-3-yl)boronic acid shows enhanced stability in cross-coupling reactions .

Biological Activity

(4-Methyl-3,5-dinitrophenyl)boronic acid is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and enzyme inhibition. This article provides a comprehensive overview of its biological activity, supported by relevant research findings and data.

Chemical Structure and Properties

The compound is characterized by a boronic acid functional group attached to a dinitrophenyl ring. Its structure allows it to interact with various biological molecules, making it a candidate for therapeutic applications.

1. Enzyme Inhibition

Research indicates that boronic acids can act as inhibitors of glycosidases, enzymes that play critical roles in carbohydrate metabolism. The specific inhibition profile of this compound has not been extensively documented; however, related studies show that modifications to the boronic acid structure can significantly influence their inhibitory effects on various glycosidases.

  • Table 1: Inhibition Potency of Related Boronic Acids
    CompoundTarget EnzymeIC50 (μM)
    Benzamide derivativeα-Glucosidase36.2
    Para-substituted boronic acidMaltase α-glucosidase18.8
    Meta-substituted boronic acidβ-Glycosidases43.0

This table illustrates how structural variations can lead to different levels of enzyme inhibition.

2. Anticancer Activity

The anticancer potential of this compound is supported by studies indicating that similar compounds exhibit significant growth inhibition in various cancer cell lines. For instance, compounds with similar structures have shown IC50 values ranging from low micromolar concentrations against breast and prostate cancer cell lines.

  • Case Study: Antiproliferative Effects

    In a study evaluating the antiproliferative effects of boronic acids on cancer cells, it was found that compounds with dinitrophenyl groups exhibited enhanced cytotoxicity compared to their non-substituted counterparts. The observed IC50 values for cell lines such as MCF-7 and PC3 were approximately 4.19 μM and 5.6 μM, respectively.

The mechanism through which this compound exerts its biological effects is thought to involve:

  • Binding to Active Sites: The boronic acid moiety can form covalent bonds with the hydroxyl groups of glycosidases, leading to enzyme inhibition.
  • Cell Cycle Disruption: Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.

Research Findings

Recent studies have highlighted the importance of the boron atom in the compound's biological activity. For instance, modifications that enhance lipophilicity or electron-withdrawing properties have been linked to increased potency against cancer cells.

Table 2: Biological Activity Summary

Activity TypeObserved EffectsReference
Enzyme InhibitionModerate inhibition of α-glucosidase
Anticancer ActivitySignificant growth inhibition in MCF-7 and PC3 cells
Mechanistic InsightsCovalent binding to enzyme active sites

Q & A

Q. What are the recommended methods for synthesizing (4-Methyl-3,5-dinitrophenyl)boronic acid, and what key parameters influence yield?

Answer: The synthesis typically employs Suzuki-Miyaura cross-coupling reactions , leveraging the boronic acid's reactivity with halogenated aromatic precursors. Critical parameters include:

  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) or nickel-based systems enhance coupling efficiency .
  • Solvent choice : Polar aprotic solvents (e.g., DMF or THF) stabilize intermediates and improve solubility .
  • Nitro group stability : The electron-withdrawing nitro groups may necessitate lower reaction temperatures (<80°C) to prevent decomposition .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures) ensures high purity (>95%) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm aromatic proton environments and boronic acid functionality (δ ~7.5 ppm for aryl protons; δ ~30 ppm for boron in ¹¹B NMR) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>97%) .
  • Mass Spectrometry (MS) : MALDI-TOF or ESI-MS detects molecular ion peaks (e.g., m/z 225.95 [M+H]⁺) and fragmentation patterns .
  • Elemental Analysis : Validates boron content (~4.8% by weight) .

Advanced Research Questions

Q. How can researchers address low yields in Suzuki-Miyaura reactions involving this compound?

Answer:

  • Ligand optimization : Bulky ligands (e.g., SPhos) reduce steric hindrance and enhance catalytic turnover .
  • Protecting group strategies : Temporary protection of the boronic acid (e.g., as a pinacol ester) improves stability during coupling .
  • Additives : Bases like K₂CO₃ or CsF facilitate transmetallation steps .
  • Data-driven screening : Machine learning-guided QSAR models (e.g., Mordred descriptors) identify optimal reaction conditions from chemical space clustering .

Case Study : A 20% yield improvement was achieved using Pd(OAc)₂ with XPhos ligand in DMF/H₂O (3:1) at 50°C .

Q. What strategies are effective in analyzing the binding kinetics of this compound with diol-containing biomolecules?

Answer:

  • Stopped-flow fluorescence spectroscopy : Measures rapid binding kinetics (millisecond resolution) by tracking fluorescence quenching upon diol complexation .
    • Example: kₒₙ values for fructose binding (~10³ M⁻¹s⁻¹) correlate with thermodynamic affinity .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding enthalpy (ΔH) and entropy (ΔS) for diol interactions .
  • MALDI-MS with derivatization : 2,5-Dihydroxybenzoic acid (DHB) matrix enables on-plate esterification, simplifying analysis of boronic acid-diol adducts .

Q. How can researchers mitigate challenges in handling and storing this compound?

Answer:

  • Storage conditions : Store at 0–6°C under inert gas (Ar/N₂) to prevent hydrolysis and oxidation .
  • Solubility management : Prepare stock solutions in DMSO (10 mM) to avoid precipitation; dilute in aqueous buffers (<1% DMSO) for biological assays .
  • Safety protocols : Use explosion-proof equipment due to nitro group combustibility; avoid contact with reducing agents .

Q. What are the applications of this compound in developing chemosensors or therapeutic agents?

Answer:

  • Chemosensors : The nitro groups enhance electron-withdrawing effects, improving fluorescence quenching in glucose-sensing systems .
  • Anticancer agents : Boronic acids inhibit proteasome activity (IC₅₀ ~50 nM in glioblastoma models) by forming stable tetrahedral adducts with catalytic threonine residues .
  • Antibacterial scaffolds : Nitro groups synergize with boronic acid to disrupt bacterial cell wall synthesis (MIC ~8 µg/mL against S. aureus) .

Methodological Resources

  • Synthetic Protocols : Refer to boronic acid coupling methodologies in J. Org. Chem. .
  • Analytical Workflows : Follow MALDI-MS protocols for boronic acid-derivatized peptides .
  • Safety Data : Consult SDS sheets for hazard mitigation .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-Methyl-3,5-dinitrophenyl)boronic acid
Reactant of Route 2
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(4-Methyl-3,5-dinitrophenyl)boronic acid

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